Evidence Item 1: Superior Downstream Potency of the Trans Isomer in FLT3/c-KIT Inhibition
The trans stereochemistry of the morpholinocyclohexyl group is a critical determinant of biological activity. In a head-to-head comparison, the final FLT3/c-KIT inhibitor compound containing the trans-4-morpholinocyclohexyl moiety (Compound 37) demonstrated significantly greater potency against the FLT3-ITD mutant kinase than its cis-configured analog (Compound 38) .
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 37 (contains trans-morpholinocyclohexyl): IC50 = 0.22 μM |
| Comparator Or Baseline | Compound 38 (contains cis-morpholinocyclohexyl): IC50 = 1.3 μM |
| Quantified Difference | The trans-isomer is approximately 6-fold more potent (0.22 μM vs. 1.3 μM). |
| Conditions | In vitro kinase assay against FLT3-ITD mutant. |
Why This Matters
This demonstrates that the trans configuration is essential for achieving potent target engagement in this class of inhibitors, directly impacting the selection of this specific building block for medicinal chemistry campaigns.
